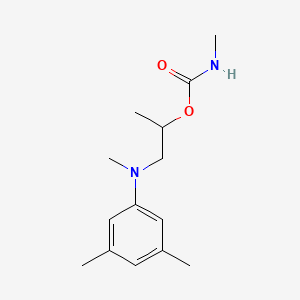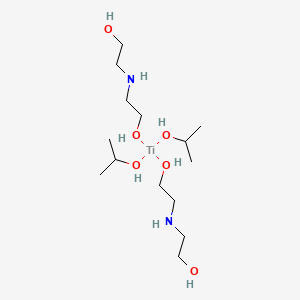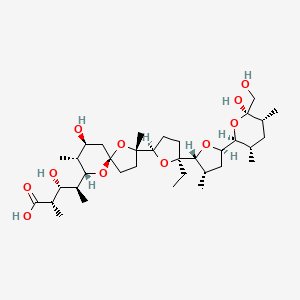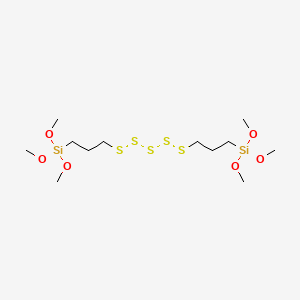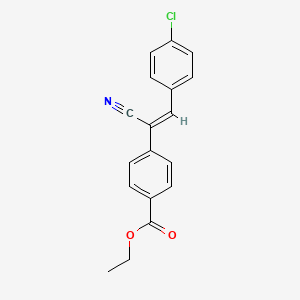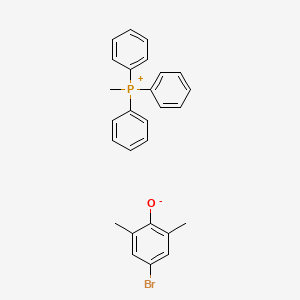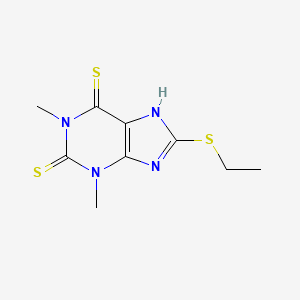
8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione is a sulfur-containing organic compound. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. The presence of sulfur atoms in its structure imparts unique chemical properties, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione typically involves the reaction of 1,3-dimethyluric acid with ethylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The presence of sulfur atoms allows for unique interactions with metal ions and other biomolecules, contributing to its diverse range of activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(Methylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione
- 8-(Propylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione
- 8-(Butylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione
Uniqueness
8-(Ethylthio)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dithione is unique due to its specific ethylthio substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
6508-29-8 |
|---|---|
Molekularformel |
C9H12N4S3 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
8-ethylsulfanyl-1,3-dimethyl-7H-purine-2,6-dithione |
InChI |
InChI=1S/C9H12N4S3/c1-4-16-8-10-5-6(11-8)12(2)9(15)13(3)7(5)14/h4H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
XMSUVOUHJAKHHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC2=C(N1)C(=S)N(C(=S)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)

